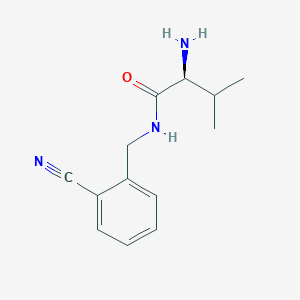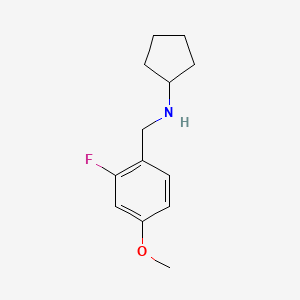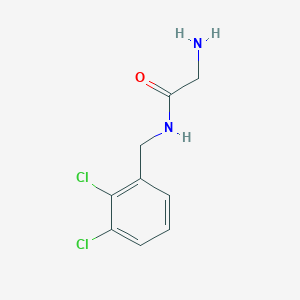
(S)-2-Amino-N-(2-cyano-benzyl)-3-methyl-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(2-cyano-benzyl)-3-methyl-butyramide is a chiral compound with potential applications in medicinal chemistry. It features an amino group, a cyano group, and a benzyl group attached to a butyramide backbone, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-3-methyl-butyramide typically involves the following steps:
Formation of 2-cyanobenzyl bromide: This intermediate can be synthesized by brominating 2-cyanobenzyl alcohol using reagents like phosphorus tribromide or N-bromosuccinimide.
Coupling Reaction: The 2-cyanobenzyl bromide is then reacted with (S)-3-methyl-2-aminobutyric acid under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(2-cyano-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) for cyano reduction.
Oxidation: Potassium permanganate in aqueous solution for amino oxidation.
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of nitro derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-N-(2-cyano-benzyl)-3-methyl-butyramide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are important for the treatment of type 2 diabetes mellitus.
Biological Studies: The compound is studied for its potential antiviral activities, particularly against hepatitis C virus.
Chemical Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a different structural scaffold.
Vildagliptin: A DPP-4 inhibitor with a similar mechanism of action but different chemical structure.
Alogliptin: A DPP-4 inhibitor with a distinct xanthine-based scaffold.
Uniqueness
(S)-2-Amino-N-(2-cyano-benzyl)-3-methyl-butyramide is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and a broad range of biological activities. Its chiral nature also adds to its uniqueness, providing opportunities for enantioselective synthesis and applications .
Propriétés
IUPAC Name |
(2S)-2-amino-N-[(2-cyanophenyl)methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)12(15)13(17)16-8-11-6-4-3-5-10(11)7-14/h3-6,9,12H,8,15H2,1-2H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEZKSHVUQGUHI-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CC=C1C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine](/img/structure/B7903408.png)



![([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine](/img/structure/B7903422.png)

![N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine](/img/structure/B7903437.png)
amine](/img/structure/B7903446.png)

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903477.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903481.png)
